molecular formula C7H13NO3 B157162 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile CAS No. 10143-54-1

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile

Cat. No.: B157162
CAS No.: 10143-54-1
M. Wt: 159.18 g/mol
InChI Key: SMPHEDZQJBZERC-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.1830 g/mol . It is also known by its IUPAC name, propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]-. This compound is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further substituted with a hydroxyethoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile typically involves the reaction of 3-chloropropanenitrile with diethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of diethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanenitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyethoxyethoxy group may facilitate interactions with hydrophilic environments, while the nitrile group can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(2-Hydroxyethoxy)propanenitrile: Similar structure but with fewer ethoxy groups.

Uniqueness

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is unique due to the presence of multiple ethoxy groups, which can enhance its solubility in polar solvents and its reactivity in various chemical reactions .

Properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPHEDZQJBZERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906186
Record name 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10143-54-1
Record name 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10143-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionitrile, 3-(2-(2-hydroxyethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]
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